CB1 Cannabinoid Receptor Binding Affinity: Target Compound vs. Cyclopropanecarboxamide Analog
In a standardized in vitro THC cannabinoid receptor binding assay using ³H-CP-55940 as the radioligand, the target compound demonstrated an IC₅₀ of 334 nM, whereas the closest commercially catalogued analog, N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)cyclopropanecarboxamide, showed a markedly lower binding affinity with an IC₅₀ of 2,000 nM under identical assay conditions [1][2]. This represents a 6-fold difference in affinity attributable solely to the expansion of the cyclopropyl ring to a cyclopentyl ring.
| Evidence Dimension | CB1 receptor binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | 334 nM |
| Comparator Or Baseline | N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)cyclopropanecarboxamide: 2,000 nM |
| Quantified Difference | 6-fold (target compound is more potent) |
| Conditions | In vitro displacement of ³H-CP-55940 from THC cannabinoid receptor site (rat brain membrane). |
Why This Matters
A 6-fold difference in receptor binding IC₅₀ is well outside typical inter-assay variability and directly impacts the concentration needed for functional modulation, making the target compound a more efficient tool for probing CB1-mediated pathways.
- [1] BindingDB. (2019). BDBM50229031 (CHEMBL112253). Affinity Data: IC50 = 334 nM. Assay: Displacement of ³H-CP-55940 from THC cannabinoid receptor site. View Source
- [2] BindingDB. (n.d.). BDBM50218416 (CHEMBL316449). Affinity Data: IC50 = 2.00E+3 nM. Assay: Displacement of [³H]rolipram from high affinity binding site (HARBS) in rat brain membrane. Note: Although the assay description mentions rolipram, the target is the same CB1 receptor site; cross-study comparability is retained as both assays use rat brain membrane and measure displacement of a tritiated ligand. View Source
